Product packaging for Bis(glutathionyl)spermine disulfide(Cat. No.:)

Bis(glutathionyl)spermine disulfide

Cat. No.: B1265192
M. Wt: 778.9 g/mol
InChI Key: DPWWQTWIXQZMCE-CMOCDZPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(glutathionyl)spermine disulfide is a physiologically relevant metabolite and a potent substrate for the enzyme trypanothione reductase, with kinetic parameters comparable to those of trypanothione and homotrypanothione disulfides . This compound belongs to a class of conjugated polyamines that are central to the unique redox metabolism of trypanosomatid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Trypanosoma brucei (African sleeping sickness), and various Leishmania species . These pathogens are unable to synthesize the major antioxidant glutathione in its canonical form and instead rely on a network of glutathionyl-polyamine conjugates to maintain intracellular redox balance . The biosynthesis of Bis(glutathionyl)spermine is catalyzed by the broad-substrate-specificity enzyme trypanothione synthetase (TryS) when spermine is available, allowing the parasite to circumvent potential shortages of its primary polyamine, spermidine . This pathway is a recognized target for the development of antitrypanosomal and antileishmanial drugs, as disrupting the trypanothione system leaves the parasites vulnerable to oxidative stress . Consequently, this compound serves as an essential research tool for investigating the fundamental biology of these neglected tropical diseases, for high-throughput screening of potential inhibitors, and for enzymatic assays aimed at validating new therapeutic targets within this crucial metabolic pathway. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H54N10O10S2 B1265192 Bis(glutathionyl)spermine disulfide

Properties

Molecular Formula

C30H54N10O10S2

Molecular Weight

778.9 g/mol

IUPAC Name

(2S)-2-amino-5-[[(4R,27R)-27-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,23,26-tetraoxo-1,2-dithia-6,9,13,18,22,25-hexazacyclooctacos-4-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H54N10O10S2/c31-19(29(47)48)5-7-23(41)39-21-17-51-52-18-22(40-24(42)8-6-20(32)30(49)50)28(46)38-16-26(44)36-14-4-12-34-10-2-1-9-33-11-3-13-35-25(43)15-37-27(21)45/h19-22,33-34H,1-18,31-32H2,(H,35,43)(H,36,44)(H,37,45)(H,38,46)(H,39,41)(H,40,42)(H,47,48)(H,49,50)/t19-,20-,21-,22-/m0/s1

InChI Key

DPWWQTWIXQZMCE-CMOCDZPBSA-N

Isomeric SMILES

C1CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Biosynthetic Pathways and Metabolic Interconversions of Bis Glutathionyl Spermine Disulfide

Enzymatic Conjugation of Glutathione (B108866) to Polyamines: Differential Specificity for Spermidine (B129725) and Spermine (B22157) Substrates

The enzymatic machinery responsible for creating bis(glutathionyl)polyamine conjugates exhibits a remarkable degree of specificity. While spermidine is the preferred substrate for the synthesis of trypanothione (B104310) (N¹,N⁸-bis(glutathionyl)spermidine) in many trypanosomatids, the enzymes involved can also utilize spermine, leading to the formation of bis(glutathionyl)spermine (B1265024). This differential specificity is crucial for the parasite's survival, especially under conditions where spermidine might be limited. The ability to use alternative polyamine substrates like spermine showcases the metabolic flexibility of these organisms.

Research has demonstrated that the enzymes responsible for this conjugation can effectively catalyze the addition of glutathione to both spermidine and spermine. This flexibility ensures that the parasite can maintain its crucial thiol redox balance even when the availability of its primary polyamine substrate fluctuates.

Functional Characterization of Trypanothione Synthetase and Glutathionylspermidine (B10777622) Synthetase in Bis(glutathionyl)polyamine Formation

Two key enzymes play a central role in the biosynthesis of bis(glutathionyl)polyamines: glutathionylspermidine synthetase (GspS) and trypanothione synthetase (TryS).

Glutathionylspermidine Synthetase (GspS): This enzyme catalyzes the initial step, the addition of a single glutathione molecule to a polyamine, forming monoglutathionylpolyamine. In the context of bis(glutathionyl)spermine disulfide formation, GspS would catalyze the formation of glutathionylspermine.

Trypanothione Synthetase (TryS): This bifunctional enzyme is capable of catalyzing both the first and second glutathione conjugation steps. It can add a glutathione molecule to a bare polyamine or to a monoglutathionylpolyamine intermediate. In Trypanosoma cruzi, a single enzyme, TcTryS, is responsible for both reactions. This enzyme exhibits broad substrate specificity and can utilize spermine to produce bis(glutathionyl)spermine.

The kinetic parameters of these enzymes for different polyamine substrates are critical in determining the final product distribution. While spermidine is often the favored substrate, the efficiency with which these enzymes utilize spermine allows for the significant production of bis(glutathionyl)spermine under specific physiological conditions.

Identification and Elucidation of Pathways Leading to Novel Bis(glutathionyl)spermine Thiol and Disulfide Formation

The formation of bis(glutathionyl)spermine begins with the enzymatic conjugation of two glutathione molecules to a spermine molecule, resulting in the thiol form, bis(glutathionyl)spermine. This reaction is catalyzed by trypanothione synthetase. Subsequently, the thiol form can be oxidized to its disulfide form, this compound. This oxidation can occur non-enzymatically or be facilitated by oxidases. The disulfide form is a physiological substrate for trypanothione reductase, an enzyme crucial for maintaining the reduced state of trypanothione and its analogues.

The pathway can be summarized as follows: Spermine + 2 Glutathione --(Trypanothione Synthetase)--> Bis(glutathionyl)spermine (thiol) Bis(glutathionyl)spermine (thiol) --(Oxidation)--> this compound

The identification of these novel thiols and their corresponding disulfides in parasites like Trypanosoma cruzi has expanded our understanding of their unique thiol metabolism.

Regulation of Polyamine Uptake and Endogenous Levels Influencing this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the intracellular concentrations of its precursors, spermine and glutathione. Many parasites, including Trypanosoma cruzi, are unable to synthesize polyamines de novo and are therefore reliant on high-affinity transporters to acquire them from their host. The rate of polyamine uptake is a key regulatory point in the synthesis of bis(glutathionyl)polyamines.

The intracellular levels of polyamines are tightly regulated. This regulation occurs at multiple levels, including biosynthesis, catabolism, and transport. The availability of spermine directly influences the rate at which it can be conjugated with glutathione to form bis(glutathionyl)spermine. Therefore, factors that affect polyamine transport or the host's polyamine pools can have a significant impact on the parasite's ability to synthesize this compound.

Comparative Analysis of this compound Biosynthesis Across Different Parasitic Species

While the fundamental pathway for bis(glutathionyl)polyamine synthesis is conserved among trypanosomatids, there are notable differences in the enzymatic machinery and substrate preferences across various species. For instance, in Crithidia fasciculata, the synthesis of trypanothione involves two distinct enzymes for the sequential addition of glutathione molecules. In contrast, Trypanosoma cruzi and Trypanosoma brucei utilize a single bifunctional enzyme for both steps.

Furthermore, the relative abundance of different polyamines can vary between species, influencing the predominant bis(glutathionyl)polyamine produced. While T. cruzi has been shown to synthesize bis(glutathionyl)spermine, the primary focus in many trypanosomatids has been on the spermidine-containing analogue, trypanothione. Comparative studies are crucial for understanding the specific adaptations of each parasite's thiol metabolism and for identifying potential targets for species-specific therapeutic interventions.

Data Tables

Table 1: Key Enzymes in Bis(glutathionyl)polyamine Biosynthesis

EnzymeAbbreviationFunction
Glutathionylspermidine SynthetaseGspSCatalyzes the addition of one glutathione molecule to a polyamine.
Trypanothione SynthetaseTrySA bifunctional enzyme that can catalyze the addition of both the first and second glutathione molecules to a polyamine.
Trypanothione ReductaseTRReduces the disulfide form of trypanothione and its analogues, including this compound.

Table 2: Substrate Specificity in Bis(glutathionyl)polyamine Formation

SubstrateEnzyme(s)Product(s)
SpermidineGspS, TrySGlutathionylspermidine, Trypanothione (N¹,N⁸-bis(glutathionyl)spermidine)
SpermineTrySGlutathionylspermine, Bis(glutathionyl)spermine

Enzymological Characterization and Redox Cycling of Bis Glutathionyl Spermine Disulfide

Trypanothione (B104310) Reductase (TryR) as the Key Enzyme for Bis(glutathionyl)spermine (B1265024) Disulfide Reduction

The enzymatic reduction of bis(glutathionyl)spermine disulfide is primarily catalyzed by Trypanothione Reductase (TryR), a flavoprotein disulfide reductase that is a central component of the antioxidant defense system in trypanosomatids. researchgate.netmdpi.com This enzyme is responsible for maintaining the reduced state of trypanothione and its analogues, which are crucial for detoxifying reactive oxygen species and maintaining the intracellular reducing environment. mdpi.com

This compound has been identified as a physiological substrate of recombinant Trypanothione Reductase from Trypanosoma cruzi. nih.gov Its reduction is reported to be comparable to that of trypanothione [N1,N8-bis(glutathionyl)spermidine disulfide] and homotrypanothione (B1264196) disulfide, highlighting the enzyme's capacity to accommodate variations in the polyamine backbone of its substrates. nih.gov The ability of TryR to efficiently reduce this compound underscores the potential for this compound to be an integral part of the trypanothione-based redox system in organisms where spermine (B22157) is a readily available polyamine.

Detailed Kinetic and Mechanistic Studies of TryR Interaction with this compound

The interaction of Trypanothione Reductase with its disulfide substrates, including this compound, follows a well-characterized ping-pong mechanism typical of flavoprotein disulfide reductases. The reaction involves the transfer of reducing equivalents from NADPH to the enzyme's FAD cofactor, followed by the reduction of the disulfide bond of the substrate via a dithiol-disulfide exchange. mdpi.com

Kinetic analyses have demonstrated that the catalytic efficiency of TryR is not dramatically affected by the substitution of the spermidine (B129725) moiety in trypanothione with spermine. nih.govcapes.gov.br Studies on the substrate specificity of TryR have indicated that the length of the polyamine bridge is relatively unimportant for catalysis. nih.govcapes.gov.br This suggests that the active site of TryR can accommodate the longer spermine backbone of this compound without a significant loss of catalytic activity. While specific kinetic parameters for this compound are not always detailed in isolation, the available data on related analogues in Trypanosoma cruzi provide insight into the enzyme's catalytic prowess.

Substrate Specificity Profiling of TryR Towards this compound and its Structural Analogues

The substrate specificity of Trypanothione Reductase is a critical aspect of its biological function. The enzyme exhibits a broad acceptance of glutathionyl-polyamine disulfides. nih.govcapes.gov.br As previously mentioned, this compound is a competent substrate for TryR. nih.gov Kinetic studies on a range of synthetic and natural analogues of trypanothione have revealed key structural determinants for substrate recognition and turnover.

While the length of the polyamine chain has a relatively minor impact on catalysis, modifications to the glutathione (B108866) portions of the molecule can significantly alter the kinetic parameters. nih.govcapes.gov.br For instance, alterations to the glycyl residues of the glutathione moieties can lead to a substantial decrease in catalytic efficiency. nih.gov The data available for various trypanothione analogues and related compounds further illuminates the substrate preferences of TryR.

Kinetic Parameters of Trypanothione Reductase with Various Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Organism
N1,N8-bis(glutathionyl)spermidine disulfide (Trypanothione)149--Crithidia fasciculata
N1-monoglutathionylspermidine disulfide379--Crithidia fasciculata

Data for the above table is sourced from studies on Trypanothione Reductase from Crithidia fasciculata. researchgate.net The kinetic parameters for this compound, while qualitatively described as comparable to trypanothione, are not available in a directly comparative format in the referenced literature.

Interplay of this compound with Tryparedoxins, Glutaredoxins, and other Thiol-Disulfide Oxidoreductases

The reduced form of bis(glutathionyl)spermine, like trypanothione, is expected to serve as an electron donor for a variety of downstream effector proteins, including tryparedoxins and glutaredoxins. mdpi.com Tryparedoxins are small, dithiol proteins that are central to the antioxidant defense of trypanosomatids, mediating the reduction of peroxidases and ribonucleotide reductase. nih.gov The reduced bis(glutathionyl)spermine would participate in the reduction of oxidized tryparedoxin, thereby propagating the reducing equivalents from NADPH through the trypanothione system.

Glutaredoxins are also key players in thiol-disulfide exchange reactions. While the trypanothione system largely replaces the glutathione/glutathione reductase system in trypanosomatids, these organisms still possess glutaredoxins. The interplay between the bis(glutathionyl)spermine/trypanothione pool and glutaredoxins is an area of ongoing research, with the potential for cross-talk and functional redundancy in maintaining the cellular redox balance.

Enzymatic Regulation of the Bis(glutathionyl)spermine Thiol/Disulfide Ratio within Cellular Environments

The intracellular ratio of the reduced (thiol) to the oxidized (disulfide) forms of bis(glutathionyl)spermine is tightly regulated to maintain redox homeostasis. The primary enzyme responsible for this regulation is Trypanothione Reductase, which continuously reduces the disulfide form at the expense of NADPH. mdpi.com The activity of TryR is therefore a key determinant of the bis(glutathionyl)spermine thiol/disulfide ratio.

Biological Functions and Roles in Cellular Homeostasis

Contribution of Bis(glutathionyl)spermine (B1265024) Disulfide to Intracellular Reducing Environments in Parasites

Parasitic protozoa, particularly those belonging to the Trypanosomatida order, have a unique thiol-based redox system to maintain their intracellular reducing environment, which is crucial for survival. nih.gov While trypanothione (B104310), a conjugate of two glutathione (B108866) molecules with spermidine (B129725), is the primary thiol in this system, bis(glutathionyl)spermine, with its spermine (B22157) core, also plays a notable role. nih.govdundee.ac.uk This compound contributes to the total pool of low-molecular-weight thiols that are essential for numerous cellular processes, including protein folding and enzyme activation. The balance between the reduced form, bis(glutathionyl)spermine, and its oxidized disulfide form is a key factor in maintaining the parasite's intracellular redox potential, which is vital for its viability.

Mechanisms of Oxidative Stress Defense and Reactive Oxygen Species Detoxification Involving Bis(glutathionyl)spermine Disulfide

Parasites are frequently exposed to oxidative stress, often from the host's immune response which uses reactive oxygen species (ROS) as a defense mechanism. nih.govnih.gov The trypanothione-based system is the main defense against this oxidative challenge in trypanosomatids, as they lack common antioxidant enzymes like catalase and glutathione reductase. mdpi.comwikipedia.org

The reduced form, bis(glutathionyl)spermine, participates in the detoxification of ROS. Its disulfide form, this compound, is a physiological substrate for the enzyme trypanothione reductase. nih.govdundee.ac.uk This enzyme reduces it back to its thiol form, which can then help to neutralize harmful oxidants. This function, while secondary to that of the more abundant trypanothione, provides an additional layer of defense, protecting essential cellular components from oxidative damage. mdpi.com

Participation in Ribonucleotide Metabolism and Deoxyribonucleotide Synthesis Pathways

The synthesis of DNA precursors, deoxyribonucleotides, from ribonucleotides is a fundamental process for cell proliferation. This reduction is carried out by ribonucleotide reductase, which requires a source of reducing equivalents. In trypanosomatids, the trypanothione system is the primary donor of these electrons. nih.govcapes.gov.br

Functional Redundancy and Specialized Roles of this compound Compared to Trypanothione

There is a degree of functional overlap between bis(glutathionyl)spermine and trypanothione in the redox metabolism of parasites like Trypanosoma cruzi. nih.govdundee.ac.uk Both are synthesized from glutathione and a polyamine, and both their disulfides can be reduced by trypanothione reductase. nih.govdundee.ac.uk This suggests a level of redundancy, where bis(glutathionyl)spermine can partially compensate for trypanothione, enhancing the resilience of the parasite's antioxidant system.

Despite this overlap, specialized roles may exist. The structural difference, namely the longer spermine backbone in bis(glutathionyl)spermine compared to the spermidine in trypanothione, could affect its interaction with specific enzymes. While T. cruzi preferentially synthesizes trypanothione even when both spermine and spermidine are available, the ability to use spermine to create bis(glutathionyl)spermine demonstrates metabolic flexibility. nih.govdundee.ac.uk This might be particularly advantageous if the preferred polyamine, spermidine, is in short supply. nih.govdundee.ac.uk

FeatureTrypanothioneBis(glutathionyl)spermine
Polyamine Core SpermidineSpermine
Prevalence The major low-molecular-weight thiol in most trypanosomatids. mdpi.comGenerally found in lower quantities than trypanothione. nih.govdundee.ac.uk
Synthesis Synthesized from two glutathione molecules and one spermidine molecule. nih.govSynthesized from two glutathione molecules and one spermine molecule. nih.govdundee.ac.uk
Function in Redox Homeostasis Central role in maintaining the intracellular reducing environment. nih.govnih.govContributes to the overall thiol pool and redox balance.
Substrate for Trypanothione Reductase The primary physiological substrate. wikipedia.orgA viable substrate, comparable to trypanothione disulfide. nih.govdundee.ac.uk

Influence on Parasite Virulence and Adaptation to Host Environments

A parasite's ability to establish and maintain an infection is closely linked to its capacity to defend against the host's immune response, which includes oxidative attacks. nih.gov The entire trypanothione-based redox system, including the contributions of bis(glutathionyl)spermine, is crucial for parasite survival and therefore its virulence. mdpi.comnih.gov By helping to neutralize the ROS produced by host cells like macrophages, this system allows the parasite to survive and replicate. researchgate.net

Molecular Interactions and Systemic Effects of Bis Glutathionyl Spermine Disulfide

Protein S-Thiolation: Formation and Reversal of Mixed Disulfides with Protein Cysteine Residues

Protein S-thiolation is a post-translational modification involving the formation of a mixed disulfide bond between a protein cysteine residue and a low-molecular-weight thiol. This process is a key mechanism in redox signaling and protection against oxidative stress. Bis(glutathionyl)spermine (B1265024) disulfide, an oxidized derivative of spermine (B22157) and the tripeptide glutathione (B108866), participates in these reactions.

The formation of mixed disulfides with bis(glutathionyl)spermine can occur through thiol-disulfide exchange reactions. In this process, a deprotonated cysteine residue (thiolate anion) on a protein attacks one of the sulfur atoms of the disulfide bond in bis(glutathionyl)spermine disulfide. This results in the formation of a new disulfide bond between the protein and a glutathionylspermine moiety, and the release of the other glutathionylspermine as a thiol.

This S-thiolation is a reversible process. The reversal, or deglutathionylation, can be catalyzed by enzymes such as glutaredoxins. These enzymes facilitate the reduction of the mixed disulfide, restoring the protein's cysteine residue to its original thiol state.

Modulation of Protein Activity and Cellular Signaling Through Thiol-Disulfide Exchange

The reversible S-thiolation of proteins by molecules like this compound can significantly modulate protein function and influence cellular signaling pathways. The addition of the bulky glutathionylspermine group to a cysteine residue can alter a protein's conformation, leading to either activation or inhibition of its enzymatic activity.

A notable example of its role in cellular signaling is observed in trypanosomatids, where a related compound, trypanothione (B104310) (N1,N8-bis(glutathionyl)spermidine), is a central component of the antioxidant system. Research has shown that this compound can act as a substrate for trypanothione reductase. nih.gov This enzyme is crucial for maintaining the reduced intracellular environment by reducing trypanothione disulfide. The ability of trypanothione reductase to also reduce this compound suggests that this compound can participate in the trypanothione-based redox system, thereby influencing cellular signaling pathways that are regulated by oxidative stress. nih.gov

The modulation of protein activity through this mechanism is a critical aspect of cellular regulation, allowing for rapid responses to changes in the cellular redox environment.

EnzymeSubstrateOrganismImplication
Trypanothione ReductaseThis compoundTrypanosoma cruziParticipates in the trypanothione-based redox system, influencing cellular defense against oxidative stress. nih.gov

Adduct Formation of Bis(glutathionyl)spermine Thiol with Specific Chemotherapeutic Agents

The thiol form of this compound, N¹,N¹²-bis(glutathionyl)spermine, possesses nucleophilic thiol groups that have the potential to form adducts with electrophilic compounds, including certain chemotherapeutic agents. While direct evidence for the formation of adducts between bis(glutathionyl)spermine and specific chemotherapeutic drugs is limited, the well-documented reactions of glutathione with such agents provide a strong basis for this possibility.

For instance, the platinum-based drug cisplatin (B142131) is known to form adducts with glutathione. nih.govdoi.org These reactions can lead to the detoxification and sequestration of the drug, contributing to drug resistance. Given that bis(glutathionyl)spermine contains two glutathione moieties, it is plausible that it could react with cisplatin and other electrophilic drugs in a similar manner.

Furthermore, the metabolism of polyamines, from which spermine is derived, has been linked to the cellular response to chemotherapy. The enzyme spermidine (B129725)/spermine N¹-acetyltransferase (SSAT), which is involved in polyamine catabolism, has been shown to be a determinant of response to certain chemotherapeutic agents in colorectal cancer cells. nih.gov This highlights an indirect but significant link between the polyamine component of bis(glutathionyl)spermine and chemotherapy.

Chemotherapeutic AgentInteraction with GlutathionePotential Interaction with Bis(glutathionyl)spermine Thiol
CisplatinForms cisplatin-glutathione adducts. nih.govdoi.orgPotential for similar adduct formation, leading to drug inactivation.
5-FluorouracilSSAT, an enzyme in polyamine metabolism, is upregulated in response to 5-FU. nih.govIndirect interaction through the polyamine metabolic pathway.
OxaliplatinSSAT is upregulated in response to oxaliplatin. nih.govIndirect interaction through the polyamine metabolic pathway.

Cross-Talk with Other Cellular Metabolic Networks and Polyamine Systems

The biosynthesis and metabolism of this compound are intrinsically linked to two major cellular metabolic pathways: glutathione metabolism and polyamine metabolism. The formation of this compound is a clear example of the cross-talk between these two systems.

In the parasite Trypanosoma cruzi, the enzyme trypanothione synthetase can utilize spermine as a substrate to produce N¹,N¹²-bis(glutathionyl)spermine. nih.gov This demonstrates a direct intersection where a polyamine is conjugated with glutathione.

This metabolic interplay has broader implications. The levels of polyamines and glutathione are often co-regulated. For example, the activation of polyamine catabolism can lead to an increased demand for glutathione to mitigate the resulting oxidative stress. pnas.org Conversely, depletion of cellular glutathione has been observed in cells treated with exogenous spermine, suggesting that high levels of polyamines can impact the glutathione pool. nih.gov This intricate relationship underscores the role of this compound as a metabolite that sits (B43327) at the crossroads of these essential cellular networks, potentially influencing cell proliferation, redox balance, and stress responses. The catabolism of polyamines occurs in peroxisomes, organelles that also have a significant role in managing reactive oxygen species and interact with mitochondria, further integrating these pathways into the broader cellular metabolic landscape. wikipedia.org

Advanced Research Methodologies and Analytical Approaches for Bis Glutathionyl Spermine Disulfide

Mass Spectrometry-Based Techniques for Identification, Quantification, and Structural Elucidation

Mass spectrometry (MS) is a cornerstone analytical tool for the study of Bis(glutathionyl)spermine (B1265024) disulfide, providing critical data for its identification, quantification, and detailed structural analysis. nih.gov The bottom-up MS approach is particularly prevalent, where the larger molecule is enzymatically digested into smaller, more manageable peptide fragments that contain intact disulfide bonds, facilitating analysis. nih.gov

For initial identification and structural determination in biological contexts, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been successfully utilized. nih.gov In studies involving the parasite Trypanosoma cruzi, MALDI-TOF was employed to determine the structures of novel thiols, including N¹,N¹²-bis(glutathionyl)spermine. nih.govdundee.ac.uk This technique is adept at analyzing the mass of the intact molecule, providing a rapid confirmation of its presence in a sample.

Tandem mass spectrometry (MS/MS) is essential for unambiguous structural elucidation. This method involves the selection of a specific parent ion—such as the protonated Bis(glutathionyl)spermine disulfide—which is then fragmented to produce a characteristic pattern of daughter ions. Analysis of these fragment ions, such as the y-ion and b-ion series, allows for the precise mapping of the molecule's connectivity, confirming the link between the two glutathione (B108866) moieties and the spermine (B22157) backbone, as well as the location of the disulfide bridge. nih.gov While direct MS/MS data for this specific compound is not widely published, the principles are well-established for similar disulfide-linked molecules and polyamine conjugates. nih.govnih.gov

Quantitative analyses can be performed using liquid chromatography coupled with mass spectrometry (LC-MS), often employing techniques like selected reaction monitoring (SRM) or extracted ion chromatograms (XIC) for high sensitivity and specificity. nih.gov This allows researchers to measure the concentration of this compound in various biological extracts, providing insights into its metabolic relevance.

MS Technique Application for this compound Key Findings/Capabilities
MALDI-TOF MS Initial identification and molecular weight determination of the reduced form (N¹,N¹²-bis(glutathionyl)spermine). nih.govdundee.ac.ukConfirms the presence and mass of the compound in purified samples from biological extracts like T. cruzi. nih.govdundee.ac.uk
Tandem MS (MS/MS) Detailed structural elucidation and confirmation of the disulfide linkage.Fragments the molecule to provide a unique "fingerprint," confirming the specific arrangement of glutathione and spermine. nih.gov
LC-MS/MS Quantification and identification in complex biological mixtures.Separates the compound from other metabolites before detection, enabling accurate measurement of its levels. nih.gov

Chromatographic Separation Methods for Isolation and Purity Assessment in Biological Extracts

Chromatographic techniques are indispensable for the isolation of this compound from complex biological matrices and for the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a primary method mentioned in the context of research on related trypanothione (B104310) analogues. nih.gov

Given the polar nature of the glutathione peptides and the positive charges on the spermine backbone at physiological pH, reversed-phase HPLC (RP-HPLC) is a suitable method for separation. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The elution of this compound can be controlled by varying the gradient of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer, often containing an ion-pairing agent to improve peak shape and retention.

The isolation process from a biological extract, such as a lysate of Trypanosoma cruzi, would typically involve initial sample preparation (e.g., cell lysis, protein precipitation, and centrifugation) followed by one or more chromatographic steps. The fractions collected from the HPLC are monitored using a detector, commonly a UV detector set to a wavelength where the peptide bonds absorb (around 210-220 nm). The fractions corresponding to the target compound are collected, pooled, and can be further purified if necessary. Purity assessment is then performed by re-injecting the isolated fraction into the HPLC system to confirm the presence of a single, sharp peak. The identity of the compound in the purified fraction is ultimately confirmed by mass spectrometry. nih.gov

Chromatographic Method Principle Role in this compound Research
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. nih.govPrimary tool for both the isolation of the compound from biological extracts and for verifying its purity post-synthesis or purification. nih.gov
Reversed-Phase HPLC (RP-HPLC) Utilizes a hydrophobic stationary phase and a polar mobile phase.Separates the polar this compound from other cellular components based on hydrophobicity.
Ion-Exchange Chromatography Separates molecules based on their net charge.Could be used as an orthogonal purification step, separating the positively charged this compound from neutral or negatively charged contaminants.

Chemoenzymatic and Solid-Phase Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its analogues is crucial for producing the quantities needed for detailed biochemical and structural studies. Both chemoenzymatic and purely chemical strategies can be employed.

A key method for confirming the structure of the reduced form, N¹,N¹²-bis(glutathionyl)spermine, has been through enzymatic synthesis. nih.govdundee.ac.uk This was accomplished using recombinant trypanothione synthetase (TryS) from T. cruzi (TcTryS). nih.govdundee.ac.uk This enzyme naturally catalyzes the conjugation of glutathione to polyamines. In the laboratory, purified recombinant TcTryS can be incubated with the necessary substrates—glutathione and spermine—in the presence of ATP to generate the desired product. nih.govdundee.ac.uk The disulfide form can then be generated through mild oxidation. This chemoenzymatic approach ensures the correct stereochemistry and biological relevance of the synthesized molecule.

Purely chemical synthesis, including solid-phase synthesis, offers greater flexibility for creating a wider range of derivatives and analogues. While specific protocols for this compound are not detailed in the provided results, the principles of solid-phase peptide synthesis (SPPS) are applicable. This would involve anchoring the C-terminal glycine (B1666218) of a glutathione molecule to a solid resin, followed by the sequential addition of the cysteine and glutamic acid residues. The spermine linker could then be coupled to the N-terminus, followed by coupling of a second, complete glutathione molecule. Finally, the entire conjugate is cleaved from the resin, and a disulfide bond is formed between the two cysteine residues through an oxidation step. This approach allows for the systematic modification of the glutathione or spermine portions of the molecule to probe structure-activity relationships.

Synthetic Strategy Description Advantages & Applications
Enzymatic Synthesis Uses a purified enzyme, like recombinant Trypanothione Synthetase (TcTryS), to catalyze the conjugation of glutathione and spermine. nih.govdundee.ac.ukProduces the biologically relevant isomer with high specificity; used to confirm the structure of the natural product. nih.govdundee.ac.uk
Chemical Synthesis (in solution) Involves a series of protection, coupling, deprotection, and oxidation steps in a liquid phase to build the molecule.Allows for larger-scale production and the creation of various analogues. researchgate.net
Solid-Phase Synthesis The molecule is built step-by-step on a solid polymer support, simplifying purification between steps.Ideal for generating libraries of derivatives for inhibitor screening or structure-activity relationship studies.

Recombinant Protein Expression and Purification for Studying Enzyme-Substrate Interactions

To investigate the biochemical role of this compound, it is essential to study its interactions with relevant enzymes, such as trypanothione synthetase (TryS) and trypanothione reductase (TR). nih.govdundee.ac.uk This requires obtaining these proteins in a pure, active form, which is achieved through recombinant protein expression and purification.

The process begins with cloning the gene encoding the target enzyme (e.g., TcTryS) into an expression vector. This vector is then introduced into a suitable host organism, most commonly the bacterium Escherichia coli, which is engineered to produce large quantities of the protein. researchgate.netnih.gov Since enzymes like trypanothione reductase are flavoproteins that may contain disulfide bonds themselves, expression may require specialized E. coli strains (e.g., Origami or SHuffle) that have a more oxidizing cytoplasm to promote correct folding. researchgate.netnih.gov

Following expression, the bacterial cells are lysed, and the recombinant protein is purified from the complex mixture of host cell proteins. A common and highly effective method is affinity chromatography. This often involves engineering a small tag, such as a polyhistidine-tag (His-tag), onto the protein. mdpi.com The cell lysate is passed through a chromatography column containing a resin with a high affinity for the tag (e.g., nickel-NTA resin for a His-tag). The tagged protein binds to the resin while other proteins wash through. The pure recombinant protein is then eluted from the column. The purified enzyme can then be used in kinetic assays to determine if this compound acts as a substrate or inhibitor. nih.govdundee.ac.uk

Protein Host System Purification Method Role in Research
Trypanothione Synthetase (TryS) E. coli researchgate.netAffinity Chromatography, Ion-Exchange Chromatography researchgate.netUsed for the in vitro enzymatic synthesis of N¹,N¹²-bis(glutathionyl)spermine and to study its formation. nih.govdundee.ac.uk
Trypanothione Reductase (TR) E. coliAffinity ChromatographyUsed in kinetic assays to test whether this compound is a substrate for the enzyme. nih.govdundee.ac.uk

Computational Modeling and Molecular Dynamics Simulations of this compound and its Enzyme Complexes

Computational methods, particularly molecular modeling and molecular dynamics (MD) simulations, provide powerful insights into the interactions between this compound and its target enzymes at an atomic level. nih.govresearchgate.net These in silico approaches complement experimental data by explaining the structural basis for substrate recognition and catalysis.

The process often begins with a known crystal structure of a target enzyme, such as trypanothione reductase or synthetase. nih.govnih.gov If a full structure is unavailable, homology modeling may be used to build a theoretical model based on a related, structurally characterized protein. Using molecular docking software, a 3D model of this compound is then placed into the active site of the enzyme model. researchgate.net Docking algorithms score various binding poses to predict the most likely and energetically favorable orientation of the substrate within the active site. researchgate.net

Following docking, molecular dynamics (MD) simulations are performed. These simulations apply the principles of classical mechanics to calculate the motion of every atom in the enzyme-substrate complex over time (typically nanoseconds to microseconds). rsc.org MD simulations reveal how the enzyme and substrate accommodate each other, the network of hydrogen bonds and hydrophobic interactions that stabilize the complex, and any conformational changes that occur upon binding. mdpi.comnih.gov For example, simulations can show how one glutathione moiety of the substrate might bind in a V-shape while the other remains extended within the active site of trypanothione reductase. nih.gov This level of detail is critical for understanding substrate specificity and for the rational design of enzyme inhibitors. researchgate.net

Computational Method Purpose Information Gained
Molecular Docking Predicts the preferred binding orientation of this compound in an enzyme's active site. researchgate.netresearchgate.netIdentifies key amino acid residues involved in initial binding and provides a static snapshot of the enzyme-substrate complex. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement of atoms in the enzyme-substrate complex over time. nih.govrsc.orgReveals the dynamic nature of the interaction, stability of the complex, conformational changes, and the specific hydrogen bonds and van der Waals forces involved. mdpi.comnih.gov
Homology Modeling Creates a 3D structural model of a protein based on the known structure of a related protein.Used to generate a model of a target enzyme when an experimental structure is not available, enabling subsequent docking and MD studies.

Future Research Directions and Therapeutic Exploitation

Rational Design of Antiparasitic Agents Targeting Bis(glutathionyl)spermine (B1265024) Disulfide Metabolism

The metabolism of bis(glutathionyl)spermine disulfide is intrinsically linked to the broader trypanothione (B104310) pathway, which is essential for parasite survival. mdpi.comresearchgate.net Rational drug design is a key strategy for developing new therapies that target this pathway. The enzymes responsible for the synthesis and reduction of trypanothione and its analogues, such as bis(glutathionyl)spermine, are considered high-priority targets. nih.govnih.gov

A significant finding is that the enzyme trypanothione synthetase (TryS) in Trypanosoma cruzi exhibits broad substrate specificity. It can utilize spermine (B22157), in addition to spermidine (B129725), to create N¹,N¹²-bis(glutathionyl)spermine. nih.govdundee.ac.uk This flexibility of TryS can be exploited to design polyamine-based inhibitors that disrupt the parasite's redox balance. nih.govdundee.ac.uk The fact that this compound is a viable substrate for trypanothione reductase (TryR) further validates this pathway as a therapeutic target. nih.govdundee.ac.uk

Future efforts in rational design will likely focus on:

Structure-Based Drug Design: Utilizing the crystal structures of TryS and TryR to design inhibitors that fit precisely into the active sites.

Mechanism-Based Inhibitors: Developing compounds that are processed by the target enzymes to become potent, irreversible inhibitors.

Targeting Polyamine Uptake: Since parasites like T. cruzi rely on scavenging host polyamines, designing drugs that block the high-affinity polyamine transporters is another promising avenue. nih.gov

Development of Selective Inhibitors and Substrate Analogues for Trypanothione Reductase and Synthetase

The development of selective inhibitors for Trypanothione Reductase (TryR) and Trypanothione Synthetase (TryS) is a major focus of antiparasitic drug discovery. nih.gov These enzymes are critical for the viability of Trypanosoma and Leishmania species. nih.govmdpi.com

Trypanothione Reductase (TryR) Inhibitors: TryR is essential for maintaining the reduced state of trypanothione, and its inhibition leads to a buildup of oxidative stress. mdpi.com Various classes of compounds have been investigated as TryR inhibitors. For instance, certain 1,4-naphthoquinone (B94277) derivatives act as "subversive" substrates, uncompetitively inhibiting TryR and showing potent activity against T. brucei and T. cruzi. mdpi.com Additionally, the combination of mepacrine's structural motif with diaryl sulfides has yielded conjugates with improved binding and good in vitro activity. mdpi.com The arsenical drug melarsoprol (B1676173) is believed to exert its toxic effect by forming a stable adduct with trypanothione, which then inhibits TryR. nih.gov

Trypanothione Synthetase (TryS) Inhibitors: TryS is responsible for the biosynthesis of trypanothione and is another attractive drug target. researchgate.nettandfonline.com High-throughput screening campaigns have identified several promising inhibitor scaffolds. tandfonline.com For example, Ebselen has been identified as a multi-species TryS inhibitor that works by irreversibly modifying a conserved cysteine residue. tandfonline.com Another potent, non-covalent inhibitor features an adamantine moiety. tandfonline.com The broad substrate specificity of TryS from T. cruzi, which can synthesize bis(glutathionyl)spermine, suggests that substrate analogues based on spermine could be effective inhibitors. nih.govdundee.ac.uk

Inhibitor Class/CompoundTarget EnzymeMechanism of ActionParasite Target
1,4-Naphthoquinone derivatives Trypanothione ReductaseSubversive substrate, uncompetitive inhibitor. mdpi.comT. brucei, T. cruzi
Mepacrine-diaryl sulfide (B99878) conjugates Trypanothione ReductaseImproved binding efficacy. mdpi.comT. brucei rhodesiense, T. cruzi
Melarsen-trypanothione adduct Trypanothione ReductaseInhibits enzyme activity (Ki = 9.0 µM). nih.govT. brucei
Ebselen Trypanothione SynthetaseSlow-binding, irreversible modification of cysteine. tandfonline.comT. brucei, T. cruzi, L. infantum
Adamantine-containing singleton Trypanothione SynthetaseNon-covalent, non-competitive inhibition. tandfonline.comT. brucei

Application of Systems Biology and Omics Technologies to Elucidate Comprehensive Redox Networks

To fully understand the role of this compound and the broader trypanothione system, a holistic approach is necessary. Systems biology, integrating genomics, proteomics, and metabolomics, can provide a comprehensive map of the parasite's redox network.

Metabolomics: High-performance liquid chromatography (HPLC) has been used to measure the levels of polyamines and glutathione-spermidine conjugates, including dihydrotrypanothione (the reduced form of trypanothione disulfide), throughout the parasite's life cycle. nih.gov These studies reveal dynamic changes in metabolite pools, such as the observation that dihydrotrypanothione is the main thiol during exponential growth, while its precursor, glutathionylspermidine (B10777622), dominates in the stationary phase in Crithidia fasciculata. nih.gov

Proteomics: Can identify all the proteins that interact with or are regulated by the trypanothione system. This can uncover new functions and dependencies, revealing further potential drug targets.

Genomics and Transcriptomics: Analyzing the genes and their expression levels under different conditions (e.g., oxidative stress) can highlight the critical components of the redox defense network and how they are regulated.

By integrating these "omics" data, researchers can construct detailed models of the parasite's metabolic and signaling pathways. This allows for the identification of key nodes and vulnerabilities within the network that are not obvious from studying single enzymes or pathways in isolation.

Exploration of Evolutionary Divergence in Polyamine-Glutathione Conjugate Systems Across Pathogens and Hosts

The trypanothione system is a product of evolutionary adaptation in trypanosomatids, replacing the glutathione-based system found in their mammalian hosts. mdpi.comnih.gov Understanding the evolutionary divergence of these systems is crucial for developing selective therapies.

The discovery of trypanothione—N¹,N⁸-bis(glutathionyl)spermidine—as a novel cofactor for glutathione (B108866) reductase in trypanosomatids was a landmark finding that highlighted a fundamental metabolic difference between parasite and host. nih.gov Further research has revealed that some parasites, like T. cruzi, have evolved enzymes like TryS with the flexibility to use alternative polyamines like spermine, leading to the production of bis(glutathionyl)spermine. nih.govdundee.ac.uk

Future research should focus on:

Comparative Genomics: Comparing the genomes of different parasitic protozoa and their hosts to identify unique enzymes and pathways related to polyamine and thiol metabolism. nih.gov

Phylogenetic Analysis: Tracing the evolutionary history of enzymes like TryS and TryR to understand how their specificity and function have evolved.

Investigating Other Pathogens: Exploring whether similar unique polyamine-glutathione conjugates exist in other pathogens, which could open up new avenues for broad-spectrum antiparasitic drugs.

This evolutionary perspective not only aids in validating the trypanothione system as a drug target but also provides a framework for anticipating potential resistance mechanisms and discovering the next generation of targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(glutathionyl)spermine disulfide
Reactant of Route 2
Bis(glutathionyl)spermine disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.